N-(1-benzoyl-4-piperidinyl)-N'-phenylurea
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Overview
Description
N-(1-benzoyl-4-piperidinyl)-N'-phenylurea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU belongs to the class of urea derivatives and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of BPU is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. BPU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, BPU can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. BPU has also been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
BPU has been shown to have various biochemical and physiological effects in the body. In animal studies, BPU has been shown to improve cognitive function and memory, reduce pain perception, and have anti-inflammatory effects. BPU has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
BPU has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in various fields. However, BPU also has some limitations. It is a relatively new compound, and its full range of effects and potential applications is not yet fully understood. Additionally, BPU can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are several future directions for research on BPU. One potential area of research is the development of BPU-based drugs for the treatment of neurological disorders and other diseases. Another potential area of research is the synthesis of new derivatives of BPU with improved properties and potential applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BPU.
Synthesis Methods
BPU can be synthesized using different methods, including the reaction of N-benzoyl-piperidine with phenyl isocyanate in the presence of a base, or the reaction of N-benzoyl-piperidine with phenyl isocyanate in the presence of a catalyst. The most commonly used method for synthesizing BPU is the reaction of N-benzoyl-piperidine with phenyl isocyanate in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield.
Scientific Research Applications
BPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, BPU has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, BPU has been studied for its effects on the central nervous system and its potential use as an analgesic. In material science, BPU has been explored for its potential applications in the synthesis of polymers and other materials.
properties
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPIPOADUOYADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[1-(phenylcarbonyl)piperidin-4-yl]urea |
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